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molecular formula C6H5BrN2O2 B1519837 3-Amino-6-bromopicolinic acid CAS No. 1052708-46-9

3-Amino-6-bromopicolinic acid

Cat. No. B1519837
M. Wt: 217.02 g/mol
InChI Key: HXBNYDVCPBSMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822497B2

Procedure details

To a solution of methyl 3-amino-6-bromopicolinate (2.31 g, 10 mmoles) in 2:1 THF/MeOH (51 mL) was added 1.0 M LiOH (17 mL, 17 mmoles). After stirring for 16 hours, 1 N HCl (17 mL, 17 mmoles) was added and the THF/MeOH was removed in vacuo. The resulting solid was filtered, rinsed with cold H2O (4×20 mL) and pumped on yielding 3-amino-6-bromopicolinic acid (97%). LCMS (m/z): 216.9 (MH+); LC Rt=1.93 min.
Quantity
2.31 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
51 mL
Type
solvent
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:9]([O:11]C)=[O:10])=[N:4][C:5]([Br:8])=[CH:6][CH:7]=1.[Li+].[OH-].Cl>C1COCC1.CO>[NH2:1][C:2]1[C:3]([C:9]([OH:11])=[O:10])=[N:4][C:5]([Br:8])=[CH:6][CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.31 g
Type
reactant
Smiles
NC=1C(=NC(=CC1)Br)C(=O)OC
Name
Quantity
17 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
THF MeOH
Quantity
51 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the THF/MeOH was removed in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
rinsed with cold H2O (4×20 mL)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC=1C(=NC(=CC1)Br)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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